1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one
Description
1-(4-Methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one is a synthetic small molecule featuring a hybrid scaffold of imidazo[2,1-b]thiazole and 4-methylpiperidine linked via a propan-1-one spacer. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with kinase targets . The 4-methylpiperidine moiety may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15-9-11-22(12-10-15)19(24)8-7-17-14-25-20-21-18(13-23(17)20)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVCRJRWYSVXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives interact with their targets causing changes that lead to their biological effects. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one , identified by its CAS number 1040642-87-2 , is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.5 g/mol . The structure features a piperidine moiety and an imidazo-thiazole framework, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1040642-87-2 |
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 353.5 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperidine derivatives and various thiazole precursors. The synthetic route includes the formation of the imidazo-thiazole core followed by functionalization to introduce the piperidine ring.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
-
IC50 Values : In vitro studies reported IC50 values indicating significant cytotoxicity:
- MCF-7:
- A549:
These values suggest that the compound is more potent than standard chemotherapeutics like cisplatin in certain contexts .
Structure-Activity Relationships (SAR)
The biological activity is closely related to the structural features of the compound. Modifications in the piperidine and imidazo-thiazole moieties can significantly impact potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Increased binding affinity to target proteins |
| Variations in Imidazo-Thiazole core | Altered cytotoxicity profiles |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Compound Similarities : Other derivatives with similar structural motifs have been evaluated for their anticancer properties, demonstrating a trend where increased hydrophobicity correlates with enhanced cellular uptake and activity.
- Clinical Relevance : Compounds exhibiting similar mechanisms have been advanced into clinical trials for various cancers, underscoring the therapeutic potential of this class of molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Activity : The acetamide-linked derivatives (e.g., 5l) exhibit potent cytotoxicity (IC50 = 1.4 µM against MDA-MB-231), attributed to their ability to inhibit VEGFR2 (~5.72% inhibition at 20 µM) . The target compound’s propan-1-one linker and 4-methylpiperidine group may alter binding kinetics compared to acetamide or spirocyclic analogues.
- Thermal Stability: Melting points vary significantly with substituents.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of imidazo[2,1-b]thiazole intermediates with substituted piperidines. Yields for such reactions typically range from 70–81% .
Computational and Spectroscopic Data
- NMR Profiles : Imidazo[2,1-b]thiazole protons typically resonate at δ 7.4–8.7 ppm in DMSO-d6, as seen in 5e (δ 8.32 for imidazole H) . The target compound’s 4-methylpiperidine protons are expected near δ 1.2–2.5 ppm.
- Mass Spectrometry : Analogues like 5l show [M+H]+ peaks at m/z 573.1841, consistent with theoretical values (<0.005% error) . The target compound’s calculated [M+H]+ is m/z 409.16.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
